![molecular formula C19H26N2O2 B276780 2-[4-(Allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B276780.png)
2-[4-(Allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Allyloxy)phenyl]-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol, commonly known as ADTN, is a chemical compound that has been extensively used in scientific research. It belongs to the class of tricyclic compounds and has been studied for its potential applications in various fields, including neuroscience and pharmacology.
作用機序
ADTN acts as a dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This leads to an increase in dopamine release in the brain, which is associated with feelings of pleasure and reward. ADTN has been found to have a high affinity for D1 and D2 dopamine receptors, which are involved in different aspects of dopamine signaling.
Biochemical and Physiological Effects:
ADTN has been found to have a number of biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which is associated with feelings of pleasure and reward. ADTN has also been found to increase the activity of certain enzymes in the brain, which are involved in dopamine synthesis and metabolism. In addition, ADTN has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using ADTN in lab experiments is its high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in the brain. However, ADTN has some limitations as well. It is a complex molecule that requires specialized equipment and expertise to synthesize. In addition, its effects on dopamine receptors may not be representative of the effects of other drugs or neurotransmitters.
将来の方向性
There are several future directions for research on ADTN. One area of interest is the potential use of ADTN in the treatment of neurodegenerative diseases. ADTN has been found to have neuroprotective effects, which may be useful in slowing the progression of diseases such as Parkinson's and Alzheimer's. Another area of interest is the development of new drugs based on the structure of ADTN. By modifying the structure of ADTN, it may be possible to create drugs with improved efficacy and fewer side effects. Finally, further studies are needed to fully understand the mechanism of action of ADTN and its effects on the brain.
合成法
The synthesis of ADTN involves a multi-step process that starts with the reaction of 4-allyloxyaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base. The resulting product is then treated with methylamine to obtain the final compound, ADTN. The synthesis of ADTN is a complex process that requires specialized equipment and expertise.
科学的研究の応用
ADTN has been extensively studied for its potential applications in neuroscience and pharmacology. It has been found to have a high affinity for dopamine receptors and has been used as a tool to study the role of dopamine in the brain. ADTN has also been used to study the effects of drugs on dopamine receptors and to investigate the mechanisms of drug addiction.
特性
分子式 |
C19H26N2O2 |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
5,7-dimethyl-2-(4-prop-2-enoxyphenyl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C19H26N2O2/c1-4-9-23-15-7-5-14(6-8-15)16-20-10-18(2)11-21(16)13-19(3,12-20)17(18)22/h4-8,16-17,22H,1,9-13H2,2-3H3 |
InChIキー |
GVBFDLKJTYCSKX-UHFFFAOYSA-N |
SMILES |
CC12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)OCC=C)C |
正規SMILES |
CC12CN3CC(C1O)(CN(C2)C3C4=CC=C(C=C4)OCC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



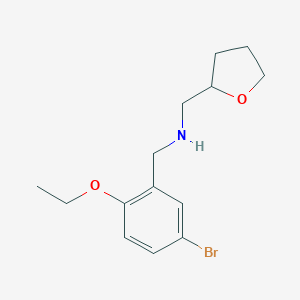
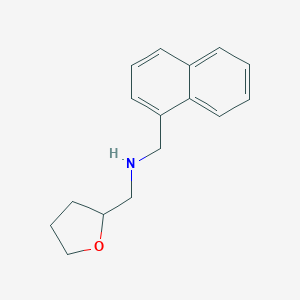
![N-{3-[(4-chlorobenzyl)oxy]benzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B276702.png)
![1-({4-[(4-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-propanol](/img/structure/B276703.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B276708.png)
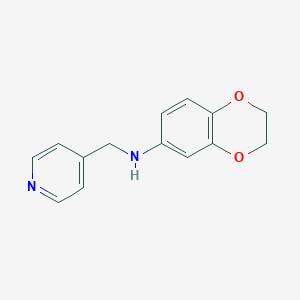
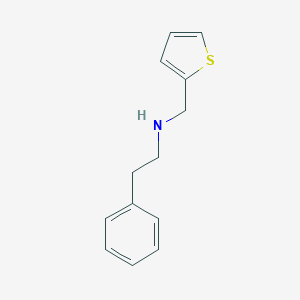

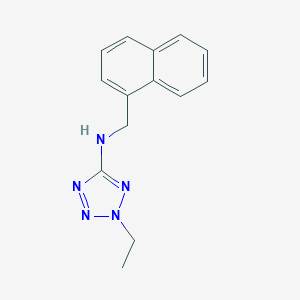
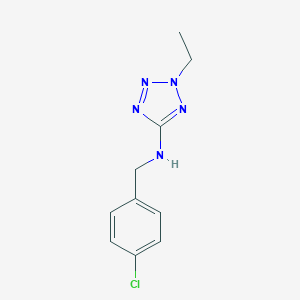
![N-[4-(benzyloxy)benzyl]-2-methyl-2H-tetrazol-5-amine](/img/structure/B276719.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(2,4-dibromo-6-methylphenoxy)acetamide](/img/structure/B276724.png)